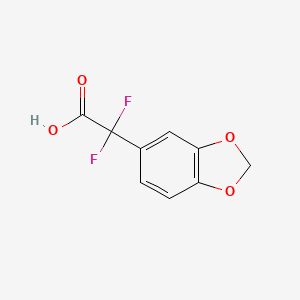

2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c10-9(11,8(12)13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSQDACROKTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target compound combines a benzodioxole ring with a difluoroacetic acid moiety. Synthetic routes generally involve two key steps: (1) construction of the benzodioxole scaffold and (2) introduction of the difluoroacetyl group, followed by oxidation to the carboxylic acid. Challenges include achieving regioselective fluorination and ensuring stability of intermediates under reaction conditions.

Laboratory-Scale Synthesis

Starting Materials and Reagents

The benzodioxole ring is commonly derived from piperonal (1,3-benzodioxole-5-carbaldehyde), a commercially available precursor. Difluoroacetic acid derivatives, such as ethyl difluoroacetate, serve as fluorination sources. Key reagents include:

Stepwise Synthetic Routes

Benzodioxole Functionalization

Piperonal undergoes nucleophilic substitution or metalation to introduce electrophilic groups. For example:

- Metalation with n-BuLi : At −78°C, piperonal reacts with n-BuLi in THF to generate a lithiated intermediate, which is quenched with electrophiles (e.g., CO₂ for carboxylation).

- Friedel-Crafts Acylation : While challenging due to the electron-rich benzodioxole ring, directed acylation using Lewis acids (e.g., AlCl₃) has been reported for analogous systems.

Fluorination Strategies

Difluoroacetylation is achieved via:

- Nucleophilic Fluorination : Reaction of benzodioxole ketones with fluorinating agents like diethylaminosulfur trifluoride (DAST).

- Electrophilic Fluorination : Use of Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.

Example Procedure

- Synthesis of 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroethanol :

- Oxidation to Carboxylic Acid :

- The difluoroethyl intermediate is oxidized with KMnO₄ in acidic conditions to yield the target acid.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperonal reduction | NaBH₄, MeOH, 0°C, 2 h | 85 |

| Ketone formation | CrO₃, H₂SO₄, 40°C, 4 h | 78 |

| Fluorination | DAST, CH₂Cl₂, −20°C, 1 h | 65 |

| Oxidation | KMnO₄, H₂O/THF, reflux, 6 h | 72 |

Industrial Production Considerations

Scale-up presents challenges in maintaining yield and purity. Key optimizations include:

Mechanistic Insights

Fluorination Dynamics

DAST-mediated fluorination proceeds via a two-step mechanism:

- Formation of a Thionium Intermediate : DAST reacts with the ketone to generate a reactive intermediate.

- Fluoride Displacement : The intermediate undergoes nucleophilic attack by fluoride, yielding the difluoro product.

Oxidation Pathways

KMnO₄ oxidation of the difluoroethyl group involves:

- Hydroxylation : Formation of a geminal diol intermediate.

- Dehydration and Oxidation : Conversion to the carboxylic acid via a ketone intermediate.

Analytical Characterization

Critical data for verifying the compound’s structure include:

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.

Substitution: The benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It finds applications in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Acidity: The difluoroacetic acid group in the target compound lowers the pKa compared to non-fluorinated analogs like benzilic acid. This enhances solubility in physiological environments .

- Metabolic Stability : The benzodioxole ring reduces oxidative metabolism compared to phenyl or benzofuran analogs, as seen in NSAID analogs designed to avoid hepatotoxicity .

- Spectral Data : Fluorine NMR shifts (¹⁹F) vary significantly. For example, 2-(2-acetamido-5-chlorophenyl)-2,2-difluoroacetic acid shows a peak at -102.4 ppm , whereas the target compound’s ¹⁹F signal would differ due to the benzodioxole ring’s electron-donating effects.

Biological Activity

2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and a difluoroacetic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may influence enzyme activity and metabolic pathways, particularly in the context of cancer and inflammation. The difluoroacetic acid component is known to exhibit unique reactivity that may enhance its pharmacological properties.

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation. Such effects make it a candidate for further research in the treatment of inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM. The compound was found to activate caspase pathways leading to programmed cell death .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on rheumatoid arthritis models, this compound was administered to assess its impact on joint inflammation. The results showed a marked decrease in swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; reduces tumor growth in vitro |

| Anti-inflammatory | Decreases pro-inflammatory cytokine levels; reduces joint inflammation in animal models |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structural Modifications : Exploring derivatives that may enhance potency or selectivity for specific biological targets.

Q & A

Q. What are the primary synthetic routes for 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid, and what are their key challenges?

The synthesis typically involves introducing the difluoroacetic acid moiety to the benzodioxole ring. A common method is the esterification of 2,2-difluoroacetic acid derivatives with benzodioxol-5-yl precursors under acidic catalysis (e.g., sulfuric acid) followed by hydrolysis . Key challenges include maintaining regioselectivity during functionalization and avoiding side reactions due to the electron-deficient benzodioxole ring. Reaction conditions (e.g., reflux temperature, solvent polarity) must be optimized to minimize decomposition of the acid group.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

X-ray crystallography is the gold standard for confirming molecular geometry. Programs like SHELXL and visualization tools like ORTEP-3 are used to refine and visualize crystal structures. Complementary techniques include:

- NMR spectroscopy : NMR to confirm difluoro substitution patterns.

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm) and benzodioxole (C-O-C asymmetric stretch ~1250 cm) functional groups.

Q. What are the known physicochemical properties critical for handling this compound in the lab?

Key properties include:

- Solubility : Limited solubility in water; prefers polar aprotic solvents (e.g., DMSO, DMF).

- Stability : Susceptible to hydrolysis under basic conditions due to the electron-withdrawing difluoro group. Store in anhydrous environments at 2–8°C.

- pKa : Estimated ~2.5–3.0 (carboxylic acid), comparable to difluoroacetic acid (pKa ~1.3) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic effects of substituents on the benzodioxole ring. For example:

- Substituents at the 4-position of the benzodioxole ring increase steric hindrance, affecting binding to enzymatic targets.

- The difluoro group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity in nucleophilic environments .

Q. What contradictions exist in crystallographic data for this compound, and how can they be resolved?

Discrepancies in bond lengths (e.g., C-F vs. C-O) may arise from disordered crystal packing or twinning. To resolve:

- Use SHELXD for robust phase determination in twinned crystals .

- Validate structures with PLATON (e.g., ADDSYM algorithm) to detect missed symmetry .

- Cross-validate with spectroscopic data to confirm functional group geometry.

Q. What strategies optimize the compound’s stability in biological assays?

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester derivatives) .

- Encapsulation : Use liposomal carriers to shield the acid group from hydrolysis in physiological pH.

- Buffer selection : Avoid high-pH buffers (e.g., Tris) to prevent deprotonation and degradation.

Q. How does the compound interact with common enzymatic targets, and what mechanistic insights exist?

The benzodioxole ring mimics catechol substrates in enzymes like catechol-O-methyltransferase (COMT). The difluoroacetic group acts as a bioisostere for phosphate, enabling competitive inhibition. Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition patterns in some cases, suggesting allosteric binding .

Methodological Considerations

Q. What are best practices for resolving low yields in large-scale synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in benzodioxole functionalization.

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic esterification steps .

- Purification : Use preparative HPLC with C18 columns to separate polar byproducts.

Q. How can researchers address discrepancies between computational predictions and experimental reactivity?

- Solvent effects : DFT models often neglect solvation; use COSMO-RS to simulate solvent interactions.

- Kinetic vs. thermodynamic control : Perform time-resolved experiments to identify intermediate species not accounted for in static models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.